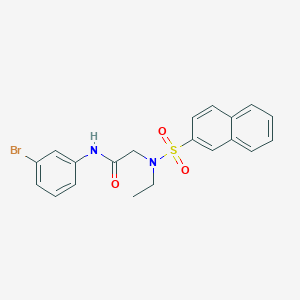

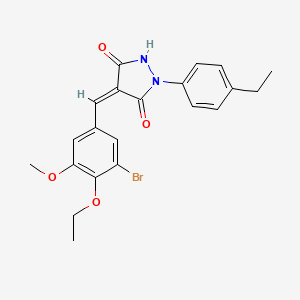

![molecular formula C15H16N2O3 B5113397 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B5113397.png)

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

概要

説明

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione, also known as BMDP, is a novel psychoactive substance that belongs to the class of cathinones. BMDP has gained popularity in recent years due to its potential applications in scientific research.

作用機序

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione inhibits the reuptake of serotonin and dopamine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the brain. This leads to an increase in their activity and is thought to contribute to the psychoactive effects of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione.

Biochemical and Physiological Effects:

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione has been found to produce a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and alterations in neurotransmitter levels. It has also been shown to produce rewarding effects in animal models, which suggests that it may have potential for abuse.

実験室実験の利点と制限

One advantage of using 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione in lab experiments is its selectivity for serotonin and dopamine transporters, which allows for more specific investigations into the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation is the potential for abuse, which may limit its use in certain settings.

将来の方向性

1. Investigation of the long-term effects of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione on neurotransmitter systems and behavior.

2. Development of novel compounds based on the structure of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione for potential therapeutic applications.

3. Investigation of the potential neuroprotective effects of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione in various neurological disorders.

4. Investigation of the potential for 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione to modulate other neurotransmitter systems, such as the glutamate and GABA systems.

5. Development of new methods for the synthesis of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione and related compounds.

科学的研究の応用

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective serotonin and dopamine reuptake inhibitor, which makes it useful in studying the role of these neurotransmitters in various physiological and pathological conditions.

特性

IUPAC Name |

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-16-12(18)7-15(14(16)20)8-13(19)17(10-15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXWKDYLCKBAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2(C1=O)CC(=O)N(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-thiophenesulfonamide](/img/structure/B5113317.png)

![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5113318.png)

![1-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5113340.png)

![2-[(3,4-dimethoxybenzoyl)amino]-N-1-naphthyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113348.png)

![1,3-dimethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5113358.png)

![N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5113361.png)

![2-{[1-(3-ethoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5113390.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B5113411.png)

![{4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone](/img/structure/B5113434.png)